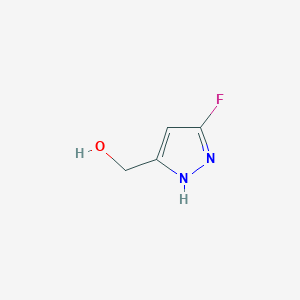

(5-fluoro-1H-pyrazol-3-yl)methanol

Description

Significance of the Pyrazole (B372694) Scaffold in Contemporary Organic Synthesis

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the synthesis of a wide range of important compounds. uni.lu Its aromatic nature and the presence of multiple functionalization points make it a privileged scaffold in medicinal chemistry. researchgate.net Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. chemicalbook.com The structural rigidity and the ability of the nitrogen atoms to act as hydrogen bond donors or acceptors allow pyrazole-containing molecules to effectively interact with biological targets. acs.org This has led to the incorporation of the pyrazole moiety into numerous FDA-approved drugs. researchgate.net

The synthetic versatility of pyrazoles allows for the creation of diverse molecular libraries. Current time information in Bangalore, IN. Common synthetic strategies include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. researchgate.net This accessibility makes the pyrazole scaffold a frequent choice for the construction of complex molecular architectures. Current time information in Bangalore, IN.

Strategic Incorporation of Fluorine into Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds is a powerful strategy in modern drug discovery and materials science. mdpi.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. nih.gov The incorporation of a C-F bond can profoundly alter a molecule's properties. nih.gov

Key effects of fluorination include:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the half-life of a drug. nih.gov

Enhanced Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved binding.

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a molecule's solubility and bioavailability. nih.gov

Improved Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes.

These benefits have led to a significant number of pharmaceuticals and agrochemicals containing fluorine. mdpi.com

Research Trajectories of Pyrazolyl Methanol (B129727) Derivatives as Synthetic Intermediates

Pyrazolyl methanol derivatives serve as versatile building blocks in organic synthesis. The hydroxyl group of the methanol moiety can be readily transformed into a variety of other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. acs.org This functional handle allows for the straightforward elaboration of the pyrazole core into more complex structures.

While specific research on (5-fluoro-1H-pyrazol-3-yl)methanol as a synthetic intermediate is not extensively documented in publicly available literature, the trajectories of analogous compounds offer valuable insights. For example, (5-phenyl-1H-pyrazol-3-yl)methanol is utilized as a precursor in the synthesis of compounds with anti-inflammatory and anticancer properties. acs.org The general synthetic utility of pyrazolyl methanols lies in their ability to act as a bridge, connecting the stable pyrazole core to other molecular fragments.

The synthesis of 5-fluoro-1H-pyrazoles has been described, for instance, through the reaction of fluorinated olefins with hydrazines in the presence of a base and water. researchgate.net The subsequent functionalization to introduce the methanol group would likely follow standard synthetic transformations, though specific optimized conditions for this compound are not widely reported. The presence of the fluorine atom in this specific derivative suggests its potential application in creating novel bioactive molecules where the unique properties of fluorine can be leveraged.

Data Tables

Table 1: General Properties of the Parent Compound, (1H-Pyrazol-3-yl)methanol

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | PubChem nih.gov |

| Molecular Weight | 98.10 g/mol | PubChem nih.gov |

| IUPAC Name | (1H-pyrazol-3-yl)methanol | PubChem nih.gov |

| CAS Number | 23585-49-1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Table 2: Impact of Fluorine Substitution on Molecular Properties

| Property | General Effect of Fluorination |

| Metabolic Stability | Generally increased due to the strength of the C-F bond. |

| Binding Affinity | Can be enhanced through favorable interactions with biological targets. |

| Acidity/Basicity (pKa) | Modified due to the strong electron-withdrawing nature of fluorine. |

| Lipophilicity | Often increased, which can affect membrane permeability. |

| Conformation | Can influence molecular shape and preferred binding conformations. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJODPSVZUTQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 1h Pyrazol 3 Yl Methanol and Advanced Analogues

Direct Synthesis Approaches for the Fluorinated Pyrazole (B372694) Ring

The construction of the core 5-fluoropyrazole structure is a key step, and several synthetic strategies have been developed to achieve this. These methods primarily involve the formation of the pyrazole ring from acyclic precursors already containing the fluorine atom or a group that can be converted to fluorine.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazole derivatives. These reactions typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative, leading to the formation of the pyrazole ring in a single step.

A prevalent method for the synthesis of pyrazoles is the condensation of 1,3-dicarbonyl compounds with hydrazine. To obtain a 5-fluoropyrazole, a fluorinated 1,3-dicarbonyl precursor is required. For instance, the reaction of a 4-fluoro-1,3-diketone with hydrazine hydrate (B1144303) would be expected to yield the corresponding 5-fluoropyrazole. The regioselectivity of the reaction is a critical aspect, as the reaction of an unsymmetrical 1,3-diketone with hydrazine can potentially lead to two isomeric pyrazoles. However, the electronic effects of the fluorine substituent can direct the cyclization to favor the desired 5-fluoro isomer.

A general representation of this reaction is the condensation of ethyl 4,4-difluoro-3-oxobutanoate with hydrazine. While this specific reaction leads to a pyrazolone (B3327878), it illustrates the principle of using fluorinated dicarbonyl compounds. To achieve (5-fluoro-1H-pyrazol-3-yl)methanol, a precursor such as 4-fluoro-1,1-dimethoxy-3-butanone could theoretically be condensed with hydrazine, followed by functional group transformations.

| Reactant 1 | Reactant 2 | Product | Notes |

| Fluorinated 1,3-Diketone | Hydrazine Hydrate | 5-Fluoropyrazole Derivative | Regioselectivity is key. |

| Ethyl 4,4-difluoro-3-oxobutanoate | Hydrazine | 5-Fluoromethyl-3-pyrazolone | Demonstrates use of fluorinated precursors. masterorganicchemistry.com |

[3+2] Cycloaddition reactions provide another powerful route to pyrazoles. The reaction of an acetylenic ketone with a diazo compound, such as diazomethane (B1218177), can yield a pyrazole. To synthesize a 5-fluoropyrazole via this method, a fluoro-substituted acetylenic ketone would be a necessary starting material. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the dipolarophile (the acetylenic ketone) and the 1,3-dipole (the diazo compound).

For example, the reaction of a 1-fluoro-4-aryl-3-butyn-2-one with diazomethane would be a potential, though less common, route to a 5-fluoro-3-aroylpyrazole, which could then be further functionalized.

| Dipolarophile | 1,3-Dipole | Product | Notes |

| Fluoroacetylenic Ketone | Diazomethane | 5-Fluoropyrazole Derivative | Regioselectivity is a critical consideration. tdcommons.org |

Formation from Fluoro-olefin Precursors

An alternative approach involves the use of fluoro-olefins as precursors to the pyrazole ring. This method is particularly useful for the synthesis of pyrazoles with specific substitution patterns that may be difficult to achieve through classical condensation methods.

A notable method for the synthesis of 5-fluoro-1H-pyrazoles involves the reaction of a perfluoro-olefin with a hydrazine derivative in the presence of a base. For instance, the reaction of perfluoro-2-methyl-2-pentene (B72772) with methylhydrazine in the presence of triethylamine (B128534) and water has been shown to produce N-methyl-3-pentafluoroethyl-4-trifluoromethyl-5-fluoro-1H-pyrazole. google.com This reaction proceeds through a series of addition-elimination steps, ultimately leading to the formation of the fluorinated pyrazole ring. While this example leads to a more complex analogue, the underlying principle of using a fluoro-olefin as a key building block is significant.

| Fluoro-olefin | Hydrazine Derivative | Base | Product |

| Perfluoro-2-methyl-2-pentene | Methylhydrazine | Triethylamine | N-methyl-3-pentafluoroethyl-4-trifluoromethyl-5-fluoro-1H-pyrazole google.com |

Functional Group Transformations to Yield the Methanol (B129727) Moiety

Once the 5-fluoropyrazole core is established, the introduction of the methanol group at the 3-position is typically achieved through the reduction of a corresponding carboxylic acid or its ester derivative. This is a common and reliable method for the synthesis of hydroxymethyl-substituted heterocycles.

The synthesis of the precursor, ethyl 5-fluoro-1H-pyrazole-3-carboxylate, can be envisioned through the cyclocondensation of diethyl 2-fluoro-3-oxosuccinate with hydrazine. Subsequent reduction of this ester would yield the target compound.

A well-established method for the reduction of esters to primary alcohols is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). ic.ac.ukmasterorganicchemistry.comucalgary.ca The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced in situ to the primary alcohol. ucalgary.ca Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can be used for the reduction of aldehydes. masterorganicchemistry.comyoutube.comyoutube.com Therefore, if 5-fluoro-1H-pyrazole-3-carbaldehyde were available, it could be reduced to this compound using NaBH₄. mdpi.com

The following table summarizes the key functional group transformation:

| Starting Material | Reagent | Product | Notes |

| Ethyl 5-fluoro-1H-pyrazole-3-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | This compound | Standard ester to primary alcohol reduction. ic.ac.ukmasterorganicchemistry.comucalgary.ca |

| 5-Fluoro-1H-pyrazole-3-carbaldehyde | Sodium Borohydride (NaBH₄) | This compound | Standard aldehyde to primary alcohol reduction. masterorganicchemistry.comyoutube.comyoutube.commdpi.com |

| 5-Fluoro-1H-pyrazole-3-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound | Carboxylic acids are also reduced to primary alcohols by LiAlH₄. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com |

Reduction of Pyrazole-3-carboxylates

A common and well-documented method for the synthesis of pyrazol-3-yl)methanol compounds involves the reduction of the corresponding pyrazole-3-carboxylate esters. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

The general procedure involves the dropwise addition of a solution of the pyrazole-3-carboxylate to a suspension of LiAlH₄ at a reduced temperature (e.g., 0°C) under an inert atmosphere to control the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reduction, followed by a careful quenching procedure to decompose the excess reducing agent and the resulting aluminum salts. The desired (pyrazol-3-yl)methanol product is then isolated through standard work-up procedures, including filtration, extraction, and purification by column chromatography or recrystallization.

For the synthesis of the specific target molecule, this compound, this would involve the reduction of a 5-fluoropyrazole-3-carboxylate ester. The regioselective synthesis of this precursor is crucial and is discussed in later sections. The reduction of the carboxylate at the C3 position provides a direct route to the desired primary alcohol.

A similar approach has been documented for the synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol, where ethyl 5-phenyl-1H-pyrazole-3-carboxylate is reduced using LiAlH₄ in THF, with reported yields ranging from 65-88%. Another related example is the reduction of methyl 5-aminopyrazole-3-carboxylate with lithium borohydride in THF to yield (5-amino-1H-pyrazol-3-yl)methanol. easycdmo.com

Table 1: Examples of Pyrazole-3-carboxylate Reduction

| Starting Material | Reducing Agent | Solvent | Product | Yield (%) |

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | LiAlH₄ | THF | (5-phenyl-1H-pyrazol-3-yl)methanol | 65-88 |

| Methyl 5-aminopyrazole-3-carboxylate | LiBH₄ | THF | (5-amino-1H-pyrazol-3-yl)methanol | Not specified easycdmo.com |

Related Routes from Nitrile and Aldehyde Intermediates

While the reduction of carboxylates is a primary method, alternative synthetic routes utilizing nitrile and aldehyde intermediates also provide access to pyrazole-3-yl-methanol derivatives.

The conversion of a pyrazole-3-carbonitrile to the corresponding methanol can be envisioned as a two-step process involving reduction to the aldehyde followed by further reduction to the alcohol. However, direct reduction of the nitrile to the amine is a more common transformation. A one-pot, three-component reaction of aldehydes, malononitrile, and hydrazines can lead to the formation of pyrazoles containing a cyano group, which could then be a potential precursor. beilstein-journals.org

A more direct approach involves the use of pyrazole-3-carbaldehyde. These aldehydes can be synthesized through various methods, including the oxidation of the corresponding methanol, a retro-synthetic approach, or through formylation of the pyrazole ring. Once obtained, the pyrazole-3-carbaldehyde can be readily reduced to (pyrazol-3-yl)methanol using a variety of reducing agents, such as sodium borohydride.

For instance, a one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes. organic-chemistry.org This highlights the use of aldehydes in constructing the pyrazole ring itself.

Emerging Synthetic Strategies and Catalytic Considerations

Recent advancements in synthetic methodology have introduced novel and more efficient approaches for the synthesis and functionalization of pyrazole derivatives, which are relevant to the preparation of this compound and its analogues.

Sonication-Assisted Synthesis of Pyrazole Derivatives

Ultrasound irradiation, or sonication, has emerged as a green and efficient technique to accelerate organic reactions. researchgate.netrsc.org Sonochemistry can enhance reaction rates and yields in the synthesis of pyrazole derivatives. researchgate.net For example, the synthesis of pyrazole derivatives has been achieved through the cyclization of cyanide with hydrazine hydrate under sonication. researchgate.net Another study demonstrated the use of L-proline as a catalyst under ultrasound irradiation for the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. researchgate.net This methodology offers advantages such as reduced reaction times, lower energy consumption, and often milder reaction conditions compared to conventional heating. rsc.orgtandfonline.com The application of sonication could potentially streamline the synthesis of the pyrazole core of this compound.

Table 2: Examples of Sonication-Assisted Pyrazole Synthesis

| Reaction Type | Catalyst | Key Feature | Reference |

| Cyclization of cyanide with hydrazine hydrate | None specified | Simple and efficient pyrazole synthesis | researchgate.net |

| One-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives | L-proline | Rapid and efficient | researchgate.net |

| Synthesis of 6-amino-3-methyl-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | ZnO-NiO-Fe₃O₄ nano-composite | High yields, simple work-up | tandfonline.com |

| Synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides | None specified | Convenient and high-yielding from chalcones | mdpi.com |

Mannich Reactions in Pyrazole Functionalization

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. researchgate.net In the context of pyrazole chemistry, Mannich reactions can be used to introduce functional groups onto the pyrazole ring. researchgate.net For instance, the reaction of pyrazole with formaldehyde (B43269) and a secondary amine (a Mannich base) can lead to N-alkylation of the pyrazole. researchgate.net While this specific example focuses on N-functionalization, variations of the Mannich reaction could potentially be employed for C-functionalization, providing a pathway to introduce the required hydroxymethyl precursor at the C3 position of the pyrazole ring, although this is a less direct approach compared to building the ring with the desired substituent. More complex, organocatalytic Mannich reactions have been used to synthesize hybrid isoindolinone-pyrazole structures with high enantiomeric excess. nih.gov

Regioselective Synthesis Strategies

The regioselective synthesis of substituted pyrazoles is a critical challenge, particularly when aiming for a specific isomer like this compound. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of regioisomers.

Several strategies have been developed to control the regioselectivity of pyrazole formation. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents has been shown to dramatically increase the regioselectivity in the reaction of 1,3-diketones with methylhydrazine. acs.org A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved by condensing 1,3-diketones with arylhydrazines in N,N-dimethylacetamide (DMAc) at room temperature. organic-chemistry.org

Furthermore, the direct fluorination of a pre-formed pyrazole ring is another important strategy. For example, the fluorination of 4-methyl-3,5-diphenyl-1H-pyrazole with Selectfluor® resulted in a good yield of the corresponding 4-fluoro-4-methyl-4H-pyrazole. mdpi.com While this example illustrates C4 fluorination, similar electrophilic fluorinating agents could potentially be used for the synthesis of 5-fluoropyrazoles from the corresponding pyrazole precursors. A general approach to 5-trifluoromethylpyrazoles has been reported through the regioselective cycloaddition of 4-trifluoromethylsydnones with alkynes, which could be conceptually adapted for 5-fluoro analogues. nih.gov

The synthesis of 5-fluoropyrazole molecular hybrids has also been reported, indicating the feasibility of incorporating a fluorine atom at the 5-position. nih.gov The choice of starting materials and reaction conditions is paramount in directing the cyclization to afford the desired 5-substituted pyrazole isomer, which is the necessary precursor for this compound.

Theoretical and Computational Chemistry Studies of 5 Fluoro 1h Pyrazol 3 Yl Methanol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. ajchem-a.comdoaj.org For (5-fluoro-1H-pyrazol-3-yl)methanol, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), can determine key structural parameters like bond lengths, bond angles, and dihedral angles. nih.govnih.govresearchgate.net

Once the geometry is optimized, the same level of theory can be used to calculate various electronic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. ajchem-a.comresearchgate.net These calculations provide insights into the molecule's potential for electronic applications and its sites of electrophilic and nucleophilic attack. nih.gov

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -418.765 |

| HOMO Energy (eV) | -7.12 |

| LUMO Energy (eV) | 0.54 |

| HOMO-LUMO Gap (ΔE) (eV) | 7.66 |

| Dipole Moment (Debye) | 3.45 |

Molecules with rotatable bonds, like the hydroxymethyl group in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies and populations. Computational methods can systematically explore the potential energy surface by rotating specific dihedral angles and performing geometry optimization for each resulting structure.

The presence of a fluorine atom is known to significantly influence conformational preferences through steric and electronic effects, including hyperconjugation and dipole-dipole interactions. mdpi.com For this compound, theoretical calculations can reveal how the fluorine substituent and potential intramolecular hydrogen bonding between the methanol (B129727) group and the pyrazole (B372694) ring dictate the most stable conformer(s). mdpi.com This insight is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. mdpi.com

| Conformer | Dihedral Angle (N1-C5-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A | 60° | 0.00 | 75.1 |

| B | 180° | 1.25 | 20.5 |

| C | -60° | 2.10 | 4.4 |

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. Transition state theory is used to locate the saddle point on the potential energy surface that connects reactants and products, which corresponds to the highest energy barrier of the reaction.

For this compound, these methods can be applied to study its synthesis or its reactivity in subsequent chemical transformations. For instance, theoretical calculations can help determine whether a reaction proceeds through a concerted or stepwise mechanism and can identify the rate-determining step. acs.org Characterizing the geometry and energy of transition states provides fundamental understanding of the factors controlling reaction rates and selectivity. acs.org

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State (TS1) | First energy barrier | +25.3 |

| Intermediate | Metastable species | +5.7 |

| Transition State (TS2) | Second energy barrier | +18.9 |

| Products | Final products of the reaction | -15.2 |

Chemical processes are most often carried out in solution, and the solvent can significantly influence molecular structure, stability, and reactivity. Computational models account for these effects in two primary ways: implicitly and explicitly. mdpi.com

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. mdpi.com

Explicit solvent models provide a more detailed picture by including a number of individual solvent molecules surrounding the solute. mdpi.com This allows for the specific, short-range interactions like hydrogen bonding between the solute and solvent to be modeled directly. While more computationally demanding, this method can provide a more accurate description of the local solvation environment. For this compound, combining these models can offer a comprehensive understanding of its behavior in various solvents. mdpi.com

Advanced Computational Methodologies

Beyond standard DFT calculations, more advanced techniques can provide deeper insights into specific aspects of molecular behavior, such as the nature of chemical bonds and non-covalent interactions.

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer, hyperconjugation, and the nature of intra- and intermolecular interactions by examining the underlying orbital interactions. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (lone pairs, bonding orbitals).

For this compound, NBO analysis is particularly useful for quantifying the strength of hydrogen bonds, either within the molecule (intramolecular) or between molecules (intermolecular). The analysis provides a "stabilization energy" (E(2)) associated with the delocalization of electron density from a filled donor NBO (like a lone pair on an oxygen or nitrogen atom) to an empty acceptor NBO (like an antibonding σ* orbital of an O-H or N-H bond). researchgate.net This allows for a quantitative assessment of the interactions that stabilize the molecular structure and its potential dimers or aggregates.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N2 (Molecule A) | σ* O-H (Molecule B) | N···H-O Hydrogen Bond | 6.85 |

| LP(2) O (Molecule B) | σ* N-H (Molecule A) | O···H-N Hydrogen Bond | 5.42 |

Gauge Independent Atomic Orbital (GIAO) Approach for NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. rsc.orggaussian.com This method effectively addresses the gauge-origin problem, which can lead to inaccuracies in calculated magnetic properties. gaussian.com By employing atomic orbitals that are independent of the gauge origin, the GIAO method provides reliable theoretical NMR data that can be directly compared with experimental spectra. rsc.orggaussian.com

Computational studies on pyrazole derivatives have demonstrated the utility of the GIAO method in conjunction with Density Functional Theory (DFT) for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations can aid in the structural elucidation of newly synthesized compounds and in the assignment of ambiguous experimental signals.

Table 1: Illustrative Comparison of Experimental and GIAO-Calculated ¹H NMR Chemical Shifts for a Substituted Pyrazole Derivative

| Proton | Experimental Chemical Shift (ppm) | GIAO-Calculated Chemical Shift (ppm) |

|---|---|---|

| H-4 | 6.30 | 6.35 |

| N-H | 12.50 | 12.45 |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. mdpi.com It allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are fundamental to understanding a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. mdpi.com

For pyrazole-based systems, TD-DFT calculations can predict the absorption maxima (λmax) and provide insights into the molecular orbitals involved in the electronic transitions, such as n → π* and π → π* transitions. mdpi.com This information is valuable for designing molecules with specific photophysical properties, for instance, in the development of fluorescent probes. nih.gov

Specific TD-DFT data for this compound is not extensively reported. However, to illustrate the output of such calculations, the following table provides representative TD-DFT data for a generic pyrazole derivative.

Table 2: Representative TD-DFT Calculated Excitation Energies, Wavelengths, and Oscillator Strengths for a Pyrazole Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 4.50 | 275 | 0.012 |

| S₀ → S₂ | 5.25 | 236 | 0.150 |

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

Prediction of Electronic Properties and Stability

Theoretical Band Gap Determination

The electronic band gap, often approximated by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter for determining the electronic properties and reactivity of a molecule. mdpi.com A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. mdpi.com

DFT calculations are commonly employed to determine the HOMO and LUMO energies and thus the theoretical band gap of organic molecules, including pyrazole derivatives. researchgate.net The nature of substituents on the pyrazole ring can significantly influence the energies of these frontier orbitals and, consequently, the band gap. eurasianjournals.com

For this compound, the fluorine atom, being highly electronegative, and the methanol group are expected to modulate the electronic properties of the pyrazole ring. While precise calculated values for this specific molecule are not available, the following table illustrates how HOMO-LUMO energies and the band gap can be presented for a series of substituted pyrazoles.

Table 3: Illustrative DFT-Calculated Electronic Properties of Substituted Pyrazoles

| Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| -H | -6.50 | -1.20 | 5.30 |

| -NO₂ | -7.10 | -2.00 | 5.10 |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Computational Insights into Tautomeric Equilibrium and Stability

Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. The relative stability of these tautomers is influenced by the nature and position of substituents on the pyrazole ring. researchgate.net Computational chemistry, particularly DFT, provides a reliable means to calculate the relative energies of different tautomers and thus predict the position of the tautomeric equilibrium. nih.gov

For an unsymmetrically substituted pyrazole like this compound, two principal tautomers are possible. Computational studies on similar pyrazole systems have shown that the relative stability of tautomers can be significantly affected by substituent effects and solvent interactions. researchgate.net

While a specific computational study on the tautomeric equilibrium of this compound is not documented, the general approach involves optimizing the geometry of each tautomer and calculating their electronic energies. The tautomer with the lower energy is predicted to be the more stable and thus the major component at equilibrium. The following table provides a hypothetical representation of the calculated relative energies for the two tautomers of a substituted pyrazole.

Table 4: Hypothetical Calculated Relative Stabilities of Pyrazole Tautomers

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 3-substituted | 0.00 |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Chemical Applications and Advanced Derivatization of 5 Fluoro 1h Pyrazol 3 Yl Methanol

Strategic Use as Synthetic Building Blocks

The strategic value of (5-fluoro-1H-pyrazol-3-yl)methanol lies in its capacity to serve as a starting point for a diverse array of more complex molecules. The interplay between the fluoro-substituted heterocyclic core and the primary alcohol function allows for sequential and site-selective modifications, making it an ideal precursor in multi-step syntheses.

Precursors for Polyfunctional Heterocyclic Architectures

This compound is an adept precursor for constructing polyfunctional heterocyclic systems. The molecule possesses several reactive sites: the hydroxymethyl group, the acidic N-H proton of the pyrazole (B372694) ring, and the C-4 position of the ring, which is susceptible to electrophilic substitution. This inherent functionality allows for the introduction of diverse chemical motifs.

The hydroxymethyl group can be readily transformed into other functional groups, significantly broadening its synthetic utility. For instance, oxidation of the primary alcohol yields the corresponding pyrazole-3-carbaldehyde, a key intermediate for forming carbon-carbon and carbon-nitrogen bonds through condensation and cycloaddition reactions. ktu.eduresearchgate.net This aldehyde can then be used to build larger structures, such as chalcones, which are precursors to other heterocyclic rings like pyrazolines and chromones. umich.eduarabjchem.org

Furthermore, the pyrazole ring itself can be functionalized. The nitrogen atom can be alkylated or arylated after deprotonation, while the C-4 position can undergo reactions like halogenation or nitration, adding further points of diversity to the molecular scaffold. pharmaguideline.com This multi-faceted reactivity enables the use of this compound as a foundational element for libraries of complex, polyfunctional molecules.

Intermediates in Complex Chemical Synthesis

Beyond its role as a direct precursor, this compound serves as a crucial intermediate in longer, more complex synthetic sequences. Its ability to be converted into key synthons, such as pyrazole-3-carbaldehydes or aminopyrazoles, positions it as a valuable component in the strategic assembly of sophisticated molecular targets.

A prime example is its potential role in the synthesis of bi-heterocyclic compounds, where two heterocyclic ring systems are fused or linked. The conversion of the hydroxymethyl group to other functionalities is often the first step in a cascade of reactions designed to build a second ring onto the pyrazole core. For example, the transformation to a 5-fluoro-1H-pyrazole-3-carbaldehyde allows for subsequent reactions to build fused systems like pyrazolo[3,4-b]pyridines. chim.it

The following table outlines a representative synthetic transformation where this compound acts as a key intermediate.

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | This compound | MnO₂, Dichloromethane | 5-Fluoro-1H-pyrazole-3-carbaldehyde | Oxidation to form a reactive aldehyde. |

| 2 | 5-Fluoro-1H-pyrazole-3-carbaldehyde | Acetophenone, NaOH/Ethanol (B145695) | (E)-1-Aryl-3-(5-fluoro-1H-pyrazol-3-yl)prop-2-en-1-one (a pyrazolic chalcone) | Claisen-Schmidt condensation to form a chalcone (B49325) backbone. |

| 3 | Pyrazolic Chalcone | Hydrazine (B178648) Hydrate (B1144303), Acetic Acid | 4-(5-Fluoro-1H-pyrazol-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole | Cyclocondensation to form a new pyrazoline ring, creating a bi-heterocyclic system. |

This table illustrates a plausible synthetic pathway based on established chemical reactions for pyrazole derivatives.

Development of Functionalized Fluoropyrazoles

The introduction of a fluorine atom onto the pyrazole ring often enhances the biological activity and metabolic stability of resulting compounds. Consequently, the derivatization of this compound is a key strategy for developing novel functionalized fluoropyrazoles for various applications, from materials science to medicinal chemistry.

Synthesis of Pyrazolyl-Substituted Nitronyl Nitroxide Radicals

Pyrazolyl-substituted nitronyl nitroxide radicals are stable organic radicals used in the construction of molecular magnets. The synthesis of these complex molecules can be strategically initiated from this compound. The process hinges on the conversion of the hydroxymethyl group to a carbaldehyde, which then undergoes condensation with a hydroxylamine (B1172632) derivative.

The synthetic route involves two primary steps:

Oxidation: The primary alcohol of this compound is oxidized to the corresponding 5-fluoro-1H-pyrazole-3-carbaldehyde using a mild oxidizing agent like manganese dioxide (MnO₂).

Condensation and Oxidation: The resulting aldehyde is condensed with 2,3-bis(hydroxylamino)-2,3-dimethylbutane. The intermediate product is then oxidized, typically with an agent like sodium periodate (B1199274) (NaIO₄) or lead(IV) oxide (PbO₂), to yield the final 2-(5-Fluoro-1H-pyrazol-3-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl-3-oxide radical. researchgate.net

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | This compound | MnO₂ | 5-Fluoro-1H-pyrazole-3-carbaldehyde |

| 2 | 5-Fluoro-1H-pyrazole-3-carbaldehyde | 2,3-Bis(hydroxylamino)-2,3-dimethylbutane, then NaIO₄ | 2-(5-Fluoro-1H-pyrazol-3-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl-3-oxide |

Creation of Bi-heterocyclic Scaffolds Containing Fluoropyrazoles

Bi-heterocyclic scaffolds, which contain two fused or linked heterocyclic rings, are prevalent in pharmacologically active compounds. 5-Aminopyrazoles are exceptionally useful precursors for creating fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.itbeilstein-journals.org A key synthetic application of this compound is its potential conversion into a 5-amino-3-fluoro-1H-pyrazole derivative, which can then be used to construct these more complex bi-heterocyclic structures. This transformation, while requiring multiple steps (e.g., protection of the alcohol, nitration, and reduction), unlocks access to a wide range of valuable scaffolds.

Generation of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of bi-heterocyclic compounds known for a wide range of biological activities. mdpi.com One of the most common synthetic strategies to form the pyridine (B92270) portion of this scaffold is the Friedländer annulation or related cyclocondensation reactions, which typically involve a 5-aminopyrazole reacting with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgchim.it

Starting from this compound, a multi-step process can be envisioned to produce the necessary 5-aminopyrazole intermediate. This intermediate can then undergo cyclization to form the target pyrazolo[3,4-b]pyridine ring system. The versatility of this approach allows for the introduction of various substituents on the newly formed pyridine ring, depending on the choice of the 1,3-dicarbonyl reactant.

| Reaction Stage | Reactants | Conditions | Product Type |

| Cyclization | 5-Amino-3-fluoropyrazole derivative + Substituted 1,3-Diketone (e.g., Acetylacetone) | Acid or Base Catalyst, Heat | Substituted 6-Fluoro-1H-pyrazolo[3,4-b]pyridine |

This table outlines a general, established reaction for the synthesis of the pyrazolo[3,4-b]pyridine core from a 5-aminopyrazole precursor.

Applications in Ligand Design for Coordination Chemistry

The design and synthesis of novel ligands are fundamental to the advancement of coordination chemistry, enabling the development of metal complexes with tailored electronic, catalytic, and structural properties. Within this context, this compound emerges as a promising candidate for ligand design, combining the well-established coordinating ability of the pyrazole moiety with the unique electronic influence of a fluorine substituent. This section explores the potential of this compound in coordination chemistry, drawing upon the established behavior of pyrazole and fluoropyrazole ligands and investigating the specific impact of fluorination on ligand properties.

Pyrazole and Fluoropyrazole Moieties as Ligands in Metal Complexes

Pyrazole and its derivatives are a versatile class of N-heterocyclic ligands that have been extensively employed in coordination chemistry. The pyrazole ring contains two adjacent nitrogen atoms, one of which typically acts as a donor to a metal center. The coordination of pyrazole-based ligands can lead to a diverse array of metal complexes, from simple mononuclear species to complex polynuclear structures and coordination polymers. The specific coordination mode and the resulting architecture of the metal complex are influenced by factors such as the steric and electronic properties of substituents on the pyrazole ring, the nature of the metal ion, and the reaction conditions.

The versatility of pyrazole-based ligands is further enhanced by the introduction of functional groups that can also participate in coordination. In the case of this compound, the hydroxymethyl group at the 3-position introduces an additional potential donor site (the oxygen atom), allowing the ligand to act in a bidentate fashion, chelating to a metal center through both a pyrazole nitrogen and the hydroxyl oxygen. This chelation can lead to the formation of stable six-membered rings with the metal ion, a favorable arrangement in coordination chemistry.

The table below summarizes the coordination behavior of some pyrazole-based ligands with various metal ions, illustrating the diversity of the resulting complexes.

| Ligand | Metal Ion | Coordination Mode | Resulting Complex Geometry |

| Pyrazole | Various | Monodentate | Varies (e.g., tetrahedral, octahedral) |

| 3,5-Dimethylpyrazole | Zn(II) | Monodentate | Tetrahedral |

| Tris(pyrazol-1-yl)methane | Cu(I) | Tridentate (N,N,N) | Distorted tetrahedral |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II) | Bidentate (N,O) | Distorted octahedral |

Investigating the Impact of Fluorination on Ligand Properties and Coordination Chemistry

The presence of a fluorine atom at the 5-position of the pyrazole ring in this compound is expected to have a profound impact on its properties as a ligand. The strong electron-withdrawing nature of fluorine will likely decrease the basicity of the coordinating pyrazole nitrogen atom. This modification of the electronic properties can influence the strength of the metal-ligand bond and the stability of the resulting metal complex.

The table below provides a comparative overview of the expected effects of fluorination on the properties of a pyrazolyl-methanol ligand.

| Property | (1H-Pyrazol-3-yl)methanol | This compound (Expected) |

| Electronic Effect of Substituent | None | Strong electron-withdrawing |

| Basicity of Coordinating Nitrogen | Higher | Lower |

| π-Acceptor Ability | Moderate | Enhanced |

| Potential for Non-Covalent Interactions | Hydrogen bonding (O-H, N-H) | Hydrogen bonding (O-H, N-H), Halogen bonding (C-F) |

| Expected Metal-Ligand Bond Strength | Standard | Potentially stronger due to enhanced π-backbonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.